4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
This compound (CAS: 863868-20-6) is a boronic ester derivative featuring a bromine substituent at the 4-position and a nitrile group at the 2-position of the benzene ring. Its molecular formula is C₁₃H₁₅BBrNO₂, with a molecular weight of 316.99 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions due to the bromine atom acting as a leaving group, enabling efficient aryl-aryl bond formation .
Properties
IUPAC Name |
4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BBrNO2/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFOEKGRPYYDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BBrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40699295 | |
| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863868-20-6 | |
| Record name | 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40699295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile typically involves the borylation of a brominated benzonitrile precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple an aryl halide with a boronic acid or ester . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, and dimethyl sulfoxide (DMSO) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzonitriles .
Scientific Research Applications
4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development.
Catalysis: Used in the preparation of catalysts for various chemical reactions.
Mechanism of Action
The mechanism by which 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application. For example, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through the action of a palladium catalyst .
Comparison with Similar Compounds
Substituent Variations and Reactivity
The reactivity and applications of aryl boronic esters are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis:
Electronic and Steric Effects
- Bromine vs. Chlorine : Bromine’s larger atomic size and lower electronegativity make it a better leaving group in cross-couplings, leading to faster reaction kinetics compared to chlorine .
- Nitrile Group : The electron-withdrawing CN group activates the boronic ester for Suzuki reactions and allows post-functionalization (e.g., hydrolysis to carboxylic acids) .
- Methoxy and Acetyl Groups : Methoxy substituents donate electron density, reducing reactivity, while acetyl groups introduce steric bulk and electronic complexity .
Research Findings and Data
Yield and Purity Comparisons
Thermal Properties
- Melting Points : Bromo derivatives exhibit higher melting points (e.g., 94–99°C for 171364-82-2 ) compared to liquid chloro analogs due to bromine’s polarizability.
Biological Activity
The compound 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS No. 1256358-97-0) is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and material science. Its unique structural features, including the presence of a bromine atom and a dioxaborolane moiety, suggest potential biological activity and applications in drug development. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
Molecular Structure
Safety Information
The compound is classified under several hazard categories:
- Acute toxicity: Category 4
- Eye irritation: Category 2
- Skin irritation: Category 2
- Specific target organ toxicity: Category 3
Precautionary measures include avoiding skin contact and inhalation .
Research indicates that compounds containing dioxaborolane structures can interact with biological targets through various mechanisms. The presence of the bromine atom may enhance the lipophilicity and bioavailability of the compound, potentially facilitating its interaction with cellular targets.
Case Studies
Research Findings
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Its ability to form stable complexes with biological targets could be harnessed for creating novel therapeutics.
Material Science
In addition to its biological applications, this compound is also valuable in material science. It can be used as a building block for synthesizing advanced materials with unique properties suitable for electronics and coatings .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 4-Bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via palladium-catalyzed borylation reactions. For example, Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) with Pd catalysts (e.g., Pd(dppf)Cl₂) under inert atmospheres (argon/nitrogen) at 80–100°C in solvents like dioxane or THF. Key parameters include catalyst loading (1–5 mol%), ligand selection (e.g., XPhos), and stoichiometric control of boron reagents to minimize side reactions (e.g., debromination). Yield optimization often requires purification via column chromatography (hexane/ethyl acetate gradients) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming purity?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is critical for verifying the boronic ester group (δ ~30–35 ppm in ¹¹B NMR) and bromine/cyano substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using SHELX software ) resolves crystal packing and bond angles. Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phase) and elemental analysis (C, H, N).
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Answer : The boronic ester moiety is sensitive to protic solvents (e.g., water, alcohols) and strong acids/bases, which can hydrolyze the dioxaborolane ring. Storage under inert gas (argon) at –20°C in anhydrous solvents (e.g., DCM, THF) is recommended. Degradation products (e.g., boronic acids) can be monitored via TLC or ¹¹B NMR .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions?
- Answer : The compound acts as a bifunctional reagent in Suzuki-Miyaura couplings (Pd-catalyzed) and Chan-Lam couplings (Cu-catalyzed). The bromine site undergoes oxidative addition with Pd⁰, while the boronic ester enables transmetallation with aryl/vinyl halides. For example, in meta-terphenyl synthesis, dual coupling sites allow sequential reactions to construct donor-acceptor systems (e.g., TPA-based dyads) . Computational studies (DFT) suggest steric effects from the tetramethyl groups influence regioselectivity .
Q. What strategies resolve contradictory reactivity data in catalytic systems involving this compound?
- Answer : Contradictions (e.g., low yield in certain solvents) are addressed through mechanistic studies:
- Kinetic profiling : Monitoring intermediates via in situ IR/NMR to identify rate-limiting steps.
- Ligand screening : Bulky ligands (e.g., SPhos) mitigate undesired homo-coupling.
- Additive optimization : Bases (e.g., K₂CO₃) or fluoride sources (e.g., CsF) enhance transmetallation efficiency .
Q. How is this compound applied in materials science, particularly in optoelectronic devices?
- Answer : Its electron-deficient cyano group and boronic ester make it a precursor for pure-blue fluorescence materials. For example, in OLEDs, it serves as a building block for phenanthroimidazole-carbazole hybrids (e.g., PPICNB), achieving external quantum efficiencies (EQE) >12% via "hot-exciton" mechanisms. Photophysical studies (TD-DFT) correlate substituent effects with emission wavelengths .
Q. What challenges arise in scaling up reactions involving this compound, and how are they mitigated?
- Answer : Scaling up Suzuki couplings faces issues like exothermicity and boronate hydrolysis. Solutions include:
- Flow chemistry : Continuous reactors improve heat dissipation and mixing.
- Protecting group strategies : Trimethylsilyl (TMS) groups stabilize intermediates during multi-step syntheses .
- In-line analytics : PAT (Process Analytical Technology) tools (e.g., ReactIR) monitor reaction progress in real time .
Methodological Notes
- Crystallography : SHELXL refinement is recommended for resolving disorder in boronic ester groups, with Hirshfeld surface analysis quantifying intermolecular interactions (e.g., C–H···π) .
- Safety : While the compound is not classified as hazardous, handling requires gloveboxes for air-sensitive steps and waste neutralization (e.g., with silica gel for boron-containing byproducts) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
